

# In-depth Technical Guide: 3-Iodo-5-nitropyridin-2-ol

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## Compound of Interest

Compound Name: 3-Iodo-5-nitropyridin-2-ol

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This technical guide provides a comprehensive literature review of **3-iodo-5-nitropyridin-2-ol**, a substituted nitropyridine with potential applications in chemical synthesis and drug discovery. Due to the limited availability of dedicated research papers on this specific compound, this review synthesizes information from supplier data, related compound studies, and general literature on nitropyridines.

## Core Compound Properties

**3-iodo-5-nitropyridin-2-ol**, with the CAS number 25391-58-6, is a solid organic compound. It is also known by the synonym 2-Hydroxy-3-iodo-5-nitropyridine.<sup>[1]</sup> The fundamental properties of this compound are summarized in the table below.

Property	Value	Source
CAS Number	25391-58-6	[1][2]
Molecular Formula	C <sub>5</sub> H <sub>3</sub> IN <sub>2</sub> O <sub>3</sub>	[2]
Molecular Weight	265.99 g/mol	[2]
Melting Point	203-207 °C	
Form	Solid	
Purity	Typically ≥97%	

## Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **3-iodo-5-nitropyridin-2-ol** is not readily available in peer-reviewed literature, general synthetic strategies for related nitropyridinols can be inferred. The synthesis of 2-hydroxy-5-nitropyridine, for instance, has been achieved through the nitration of 2-aminopyridine followed by a diazotization reaction.[3] Another method involves the direct hydrolysis of 2-amino-5-nitropyridine in a sodium hydroxide solution.[4] It is plausible that similar methodologies could be adapted for the synthesis of **3-iodo-5-nitropyridin-2-ol**, likely involving an iodination step on a suitable pyridine precursor.

**3-iodo-5-nitropyridin-2-ol** serves as a precursor in the synthesis of other functionalized pyridines. One documented application is its use in the preparation of 2-chloro-3-iodo-5-nitropyridine.

## Experimental Protocol: Synthesis of 2-Chloro-3-iodo-5-nitropyridine

This protocol is based on a procedure found in patent literature, where **3-iodo-5-nitropyridin-2-ol** is used as the starting material.

Materials:

- **3-iodo-5-nitropyridin-2-ol**
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- Phosphorus pentachloride ( $\text{PCl}_5$ )
- Dichloromethane (DCM)
- Water
- Aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Brine
- Silica gel for column chromatography

- Hexane
- Argon or other inert gas

#### Procedure:

- A mixture of **3-iodo-5-nitropyridin-2-ol** (10 g, 37.60 mmol), phosphorus oxychloride (7.94 mL, 86.47 mmol), and phosphorus pentachloride (10.2 g, 48.87 mmol) is heated to 140 °C for 45 minutes under an argon atmosphere.
- After the reaction is complete, the mixture is cooled to room temperature.
- The cooled reaction mixture is slowly poured into ice water.
- The aqueous mixture is extracted with dichloromethane.
- The organic layer is washed sequentially with water, aqueous sodium bicarbonate, and brine.
- The organic phase is dried and the solvent is removed by evaporation.
- The crude product is purified by column chromatography on silica gel using a hexane/dichloromethane solvent mixture to yield 2-chloro-3-iodo-5-nitropyridine.

This reaction demonstrates the conversion of the hydroxyl group of **3-iodo-5-nitropyridin-2-ol** to a chlorine atom, a common transformation for pyridinols, making it a useful intermediate for further functionalization.

## Characterization

Detailed spectroscopic data for **3-iodo-5-nitropyridin-2-ol** is not published in the reviewed literature. However, commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data.[5] For the product of its reaction, 2-chloro-3-iodo-5-nitropyridine, the following <sup>1</sup>H NMR data has been reported:

- <sup>1</sup>H NMR (300 MHz, CDCl<sub>3</sub>): δ 8.90 (s, 1H), 9.19 (s, 1H)

This data is useful for confirming the successful synthesis of the chlorinated product. The interpretation of Infrared (IR) spectra for related aromatic nitro and iodo compounds would typically show characteristic peaks for the C-NO<sub>2</sub> stretching, C-I stretching, C=C and C=N stretching of the pyridine ring, and O-H stretching for the pyridinol.

## Biological Activity and Potential Applications

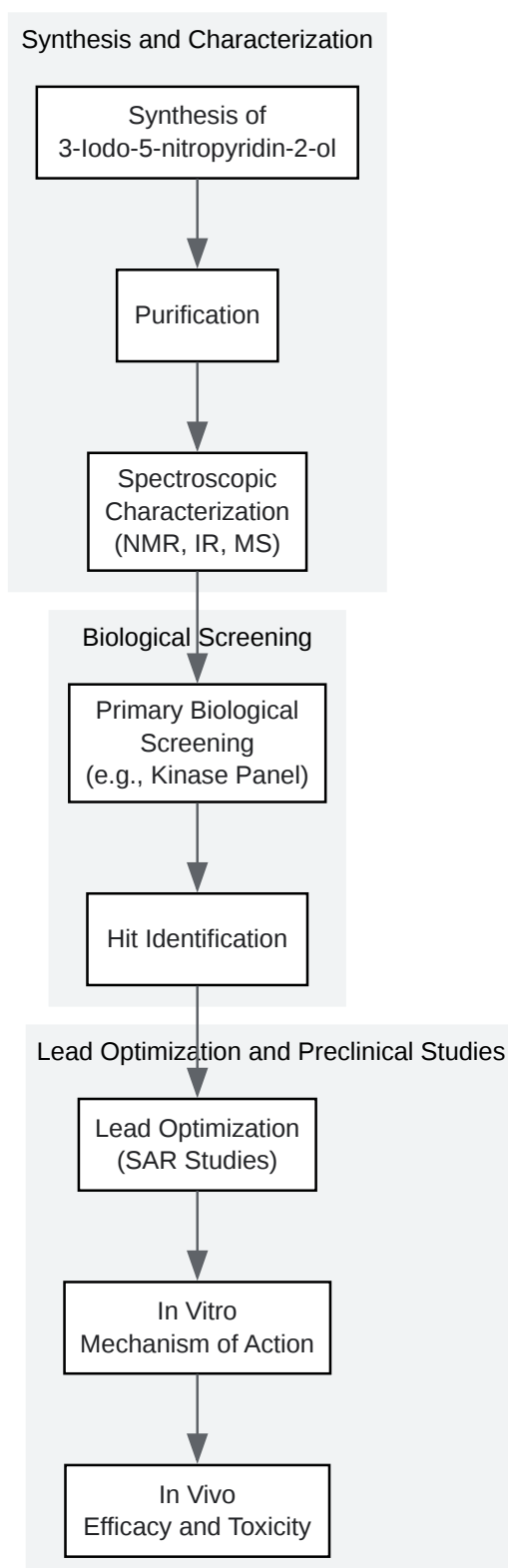
The direct biological activity of **3-iodo-5-nitropyridin-2-ol** has not been reported in the available scientific literature. However, the broader class of nitropyridines is known to exhibit a wide range of biological activities. Nitropyridine derivatives have been investigated for their potential as:

- Antitumor agents: Certain nitropyridine-containing compounds have shown activity against various cancer cell lines.[\[6\]](#)
- Antiviral compounds: The nitropyridine scaffold is present in molecules with antiviral properties.[\[6\]](#)
- Anti-neurodegenerative agents: Some derivatives are being explored for their potential in treating neurodegenerative diseases.[\[6\]](#)
- Kinase inhibitors: The pyridine ring is a common motif in kinase inhibitors, and nitro-substituted pyridines have been explored for this purpose.

The presence of the nitro group, a known pharmacophore in various bioactive molecules, and the iodo group, which can serve as a handle for further chemical modifications such as cross-coupling reactions, suggests that **3-iodo-5-nitropyridin-2-ol** could be a valuable building block in the synthesis of novel therapeutic agents.

## Signaling Pathways and Experimental Workflows

As no specific biological studies on **3-iodo-5-nitropyridin-2-ol** have been identified, there is no information on signaling pathways it may modulate. The logical workflow for investigating this compound would follow a standard drug discovery and development path.



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Caption: A logical workflow for the investigation of **3-iodo-5-nitropyridin-2-ol**.

## Conclusion

**3-Iodo-5-nitropyridin-2-ol** is a chemical intermediate with potential for use in the synthesis of more complex, biologically active molecules. While direct research on its synthesis, characterization, and biological activity is limited, its structural features suggest it could be a valuable starting material for medicinal chemistry campaigns targeting a variety of diseases. Further research is warranted to fully elucidate the properties and potential applications of this compound.

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